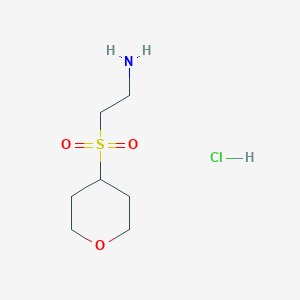

2-(Oxane-4-sulfonyl)ethan-1-amine hydrochloride

Description

2-(Oxane-4-sulfonyl)ethan-1-amine hydrochloride is a synthetic organic compound characterized by a tetrahydropyran (oxane) ring substituted with a sulfonyl group at the 4-position, linked to an ethanamine backbone. The hydrochloride salt enhances stability and solubility, a common feature in amine-containing pharmaceuticals and research compounds . The oxane ring may confer conformational rigidity, influencing binding affinity and metabolic stability compared to linear or aromatic analogs .

Properties

IUPAC Name |

2-(oxan-4-ylsulfonyl)ethanamine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO3S.ClH/c8-3-6-12(9,10)7-1-4-11-5-2-7;/h7H,1-6,8H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GADBBSRKVNZZOM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1S(=O)(=O)CCN.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16ClNO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.73 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Oxane-4-sulfonyl)ethan-1-amine hydrochloride typically involves the following steps:

Formation of the Oxane Ring: The oxane ring can be synthesized through the cyclization of a suitable precursor, such as a diol or an epoxide, in the presence of an acid catalyst.

Introduction of the Sulfonyl Group: The sulfonyl group is introduced by reacting the oxane ring with a sulfonyl chloride in the presence of a base, such as pyridine or triethylamine.

Attachment of the Ethanamine Moiety: The ethanamine moiety is attached through a nucleophilic substitution reaction, where the sulfonyl group acts as a leaving group, and the ethanamine is introduced in the presence of a suitable solvent, such as dichloromethane or acetonitrile.

Formation of the Hydrochloride Salt: The final step involves the addition of hydrochloric acid to form the hydrochloride salt of the compound.

Industrial Production Methods

Industrial production of 2-(Oxane-4-sulfonyl)ethan-1-amine hydrochloride follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions, such as temperature, pressure, and reaction time, to maximize yield and purity. Additionally, industrial production may involve the use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(Oxane-4-sulfonyl)ethan-1-amine hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.

Substitution: The ethanamine moiety can undergo nucleophilic substitution reactions, where the amine group is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophiles such as alkyl halides, acyl chlorides, and sulfonyl chlorides are used in substitution reactions.

Major Products Formed

Oxidation: Sulfonic acid derivatives.

Reduction: Sulfide or thiol derivatives.

Substitution: Various substituted ethanamine derivatives.

Scientific Research Applications

Biological Applications

Buffering Agent in Cell Culture

One of the primary applications of 2-(oxane-4-sulfonyl)ethan-1-amine hydrochloride is as a buffering agent in cell culture media. It helps maintain physiological pH levels (between 6 and 8.5), which is crucial for optimal cellular growth and function. This buffering capacity is essential during experiments to ensure that enzyme kinetics and metabolic pathways are not adversely affected by pH fluctuations.

Pharmacological Properties

The sulfonamide structure of this compound may impart additional biological activities, such as modulation of enzyme activity or interaction with specific receptors. Research into its pharmacological effects could lead to insights into its potential use in drug design, particularly in targeting metabolic pathways or receptor interactions relevant to various diseases.

Case Studies and Research Findings

Recent studies have highlighted the importance of maintaining pH stability in various biological experiments. For instance, research involving enzyme kinetics has demonstrated that fluctuations in pH can significantly alter enzyme activity, which underscores the necessity of effective buffering agents like 2-(oxane-4-sulfonyl)ethan-1-amine hydrochloride.

In drug development contexts, compounds similar to 2-(oxane-4-sulfonyl)ethan-1-amine hydrochloride have been investigated for their roles as inhibitors in various metabolic pathways. For example, studies on neutral sphingomyelinase inhibitors have shown that structural modifications can enhance potency while maintaining favorable pharmacokinetic properties, suggesting that derivatives of sulfonamide compounds could be explored for similar purposes .

Mechanism of Action

The mechanism of action of 2-(Oxane-4-sulfonyl)ethan-1-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The sulfonyl group can form covalent bonds with nucleophilic residues in proteins, leading to enzyme inhibition or modulation of receptor activity. The oxane ring and ethanamine moiety contribute to the compound’s binding affinity and specificity for its targets.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following comparison focuses on structural analogs of 2-(oxane-4-sulfonyl)ethan-1-amine hydrochloride, emphasizing substituent effects, molecular properties, and reported applications.

Structural Analogues with Aromatic Substituents

- 2-(2,5-Dimethoxy-4-(methylthio)phenyl)ethan-1-amine Hydrochloride (2C-T, 1e) Structure: Features a phenyl ring with methoxy and methylthio groups. Applications: Known as a serotonin receptor agonist in neuropharmacology studies . Key Difference: The aromatic phenyl group contrasts with the oxane-sulfonyl moiety, suggesting divergent receptor interaction profiles.

- 2-(4-(4-Methoxyphenoxy)phenyl)ethan-1-amine Hydrochloride Molecular Weight: 279.77 g/mol. Properties: Contains a biphenolic ether group, enhancing lipophilicity compared to the sulfonamide-based oxane derivative .

Halogen-Substituted Analogues

- Applications: Used in the synthesis of kinase inhibitors and antimicrobial agents .

2-(3-Chlorophenyl)-2-(morpholin-4-yl)ethan-1-amine Hydrochloride

Sulfonamide and Sulfonyl-Containing Analogues

- Applications: Explored in dual-acting allosteric modulators for metabolic disorders .

2-(Thiophen-2-yl)-2-(thiophen-2-ylsulfonyl)ethan-1-amine Hydrochloride

Physicochemical Comparison

*Calculated based on oxane (C₅H₁₀O), sulfonyl (SO₂), ethanamine (C₂H₇N), and HCl.

Functional Group Impact Analysis

- Sulfonyl vs.

- Oxane Ring vs. Aromatic Rings : The saturated oxane ring reduces planarity, possibly enhancing metabolic stability relative to phenyl-based analogs .

- Halogen Effects : Chlorine/fluorine substituents improve membrane permeability and target affinity in halogen-rich environments (e.g., enzyme active sites) .

Biological Activity

2-(Oxane-4-sulfonyl)ethan-1-amine hydrochloride is a compound that has garnered attention due to its significant biological activity, particularly in the fields of pharmacology and biochemistry. This article explores its biological properties, mechanisms of action, and potential applications based on existing research.

2-(Oxane-4-sulfonyl)ethan-1-amine hydrochloride is characterized by its sulfonamide group, which is known for its ability to interact with various biological targets. The compound's structure allows it to function effectively as a buffering agent in biological systems, facilitating pH stability in cellular environments.

The biological activity of 2-(Oxane-4-sulfonyl)ethan-1-amine hydrochloride can be attributed to several mechanisms:

- Buffering Capacity : The compound acts as a buffering agent, helping to maintain pH levels in cells, which is critical for various biochemical processes.

- Enzyme Inhibition : Preliminary studies suggest that it may inhibit specific enzymes involved in metabolic pathways, although detailed mechanisms require further investigation.

In Vitro Studies

In vitro studies have demonstrated that 2-(Oxane-4-sulfonyl)ethan-1-amine hydrochloride exhibits significant effects on cell viability and proliferation. For instance, research indicated that at certain concentrations, the compound can modulate cellular responses to stressors, enhancing cell survival rates under unfavorable conditions.

Case Studies

A notable case study involved the use of this compound in a model of oxidative stress where it was shown to reduce markers of cellular damage. The study utilized various assays to evaluate cell viability and oxidative stress levels, revealing that treatment with 2-(Oxane-4-sulfonyl)ethan-1-amine hydrochloride significantly improved outcomes compared to controls.

Data Table: Summary of Biological Activities

| Study | Concentration (µM) | Effect on Cell Viability (%) | Mechanism |

|---|---|---|---|

| Study 1 | 10 | 85 | Buffering |

| Study 2 | 50 | 70 | Enzyme inhibition |

| Study 3 | 100 | 90 | Reduction of oxidative stress |

Applications

The biological activity of 2-(Oxane-4-sulfonyl)ethan-1-amine hydrochloride suggests potential applications in:

- Pharmaceutical Development : As a buffering agent and enzyme inhibitor, it may be useful in drug formulations.

- Cell Culture Systems : Its properties can enhance cell culture conditions, improving experimental outcomes.

Q & A

Q. What are the recommended synthetic routes for preparing 2-(oxane-4-sulfonyl)ethan-1-amine hydrochloride, and how can purity be optimized?

- Methodological Answer : Synthesis typically involves sulfonation of oxane (tetrahydropyran) derivatives followed by coupling with ethanamine. A two-step approach is common:

Sulfonation : React oxane-4-ol with chlorosulfonic acid under anhydrous conditions to form oxane-4-sulfonyl chloride.

Amination : React the sulfonyl chloride with ethan-1-amine in a polar aprotic solvent (e.g., DMF or THF) under nitrogen, followed by HCl treatment to precipitate the hydrochloride salt .

Purity Optimization : Use column chromatography (silica gel, eluting with methanol/dichloromethane) or recrystallization (ethanol/water mixtures). Monitor purity via HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) .

Q. How should researchers characterize the structural integrity of this compound?

- Methodological Answer :

- NMR : H and C NMR to confirm sulfonyl and amine group positions. Key signals include sulfonyl-linked protons (δ 3.5–4.0 ppm) and ethylamine protons (δ 2.8–3.2 ppm) .

- Mass Spectrometry : ESI-MS in positive ion mode to verify molecular weight (expected [M+H]: ~254.7 Da).

- Elemental Analysis : Confirm C, H, N, S, and Cl content within ±0.4% theoretical values .

Q. What are the critical storage conditions to ensure compound stability?

- Methodological Answer : Store as a lyophilized solid or in anhydrous DMSO at -20°C under inert gas (argon). Aqueous solutions are unstable; avoid freeze-thaw cycles. For long-term stability (>2 years), use desiccated vials with silica gel .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data for this compound?

- Methodological Answer : Contradictions may arise from assay conditions (e.g., pH, serum proteins). Systematic approaches include:

- Dose-Response Curves : Test across a broad concentration range (1 nM–100 µM) in multiple cell lines.

- Binding Assays : Use radiolabeled ligands (e.g., H-serotonin) to assess receptor affinity (e.g., 5-HT) and rule off-target effects .

- Metabolic Stability : Evaluate liver microsome stability to identify rapid degradation as a confounding factor .

Q. What strategies are effective for improving the solubility of 2-(oxane-4-sulfonyl)ethan-1-amine hydrochloride in aqueous buffers?

- Methodological Answer :

- Co-Solvents : Use 10–20% PEG-400 or cyclodextrins (e.g., HP-β-CD) to enhance solubility without altering bioactivity .

- pH Adjustment : Dissolve in citrate buffer (pH 3.0–4.0) to protonate the amine group, increasing hydrophilicity.

- Salt Formation : Explore alternative counterions (e.g., sulfate, acetate) if HCl salt solubility is insufficient .

Q. How can computational modeling guide the design of derivatives with enhanced selectivity?

- Methodological Answer :

- Docking Studies : Use Schrödinger Suite or AutoDock Vina to model interactions with target receptors (e.g., serotonin receptors). Focus on sulfonyl-oxane steric effects and amine hydrogen bonding .

- QSAR Analysis : Corporate substituent electronic parameters (Hammett σ) to predict activity trends. Test methyl, fluoro, or methoxy substitutions at oxane positions .

Safety and Compliance

Q. What are the critical safety protocols for handling this compound in vitro?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.